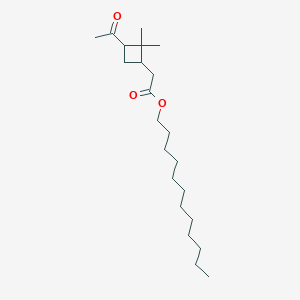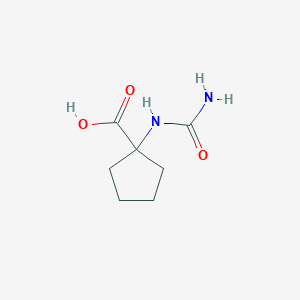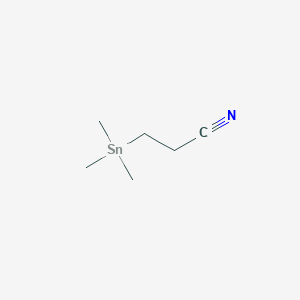
3-(Trimethylstannyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylstannyl)propanenitrile is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions: 3-(Trimethylstannyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenated propanenitrile with trimethyltin chloride in the presence of a base. The reaction typically proceeds under mild conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin chemistry apply. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions: 3-(Trimethylstannyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes or other unsaturated compounds.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Sodium tert-butoxide in DMSO is commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizers can be used to oxidize nitriles to carboxylic acids.
Major Products:
科学的研究の応用
3-(Trimethylstannyl)propanenitrile has several applications in scientific research:
作用機序
The mechanism by which 3-(Trimethylstannyl)propanenitrile exerts its effects is primarily through its reactivity as an organotin compound. The trimethylstannyl group can participate in various nucleophilic substitution and elimination reactions, often facilitated by the electron-withdrawing nitrile group. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound valuable in synthetic organic chemistry .
類似化合物との比較
Propanenitrile: A simpler nitrile compound without the trimethylstannyl group.
Trimethylstannyl Arylboronates: Compounds with similar organotin functionality but different organic backbones.
3-(Trimethylstannyl)alanine: An amino acid derivative with a trimethylstannyl group.
Uniqueness: 3-(Trimethylstannyl)propanenitrile is unique due to its combination of a nitrile group and a trimethylstannyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling and other reactions .
特性
CAS番号 |
5827-64-5 |
|---|---|
分子式 |
C6H13NSn |
分子量 |
217.88 g/mol |
IUPAC名 |
3-trimethylstannylpropanenitrile |
InChI |
InChI=1S/C3H4N.3CH3.Sn/c1-2-3-4;;;;/h1-2H2;3*1H3; |
InChIキー |
HHQXEIZOAAUKEB-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


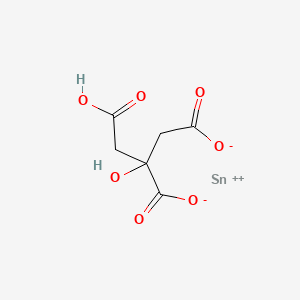
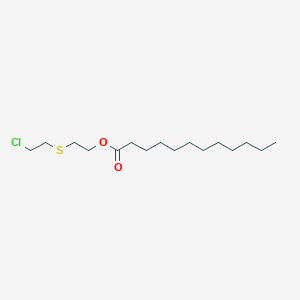
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
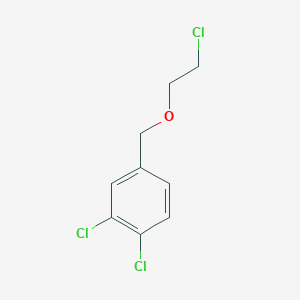
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
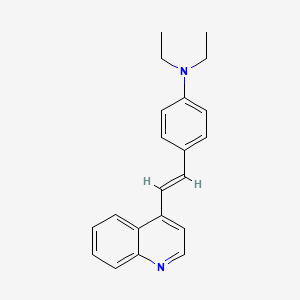
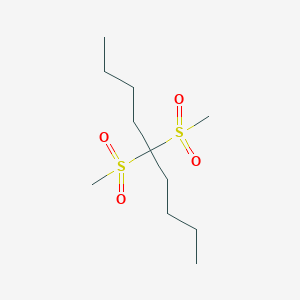


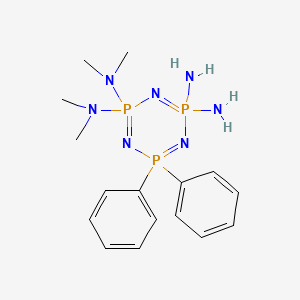

![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
